4-Styrylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHRGPYNTXRMSL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103-31-1, 5097-93-8 | |

| Record name | 4-Stilbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbazole, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(2-phenylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Versatility of 4-Styrylpyridine

An In-Depth Technical Guide to 4-Styrylpyridine: Structure, Properties, and Applications

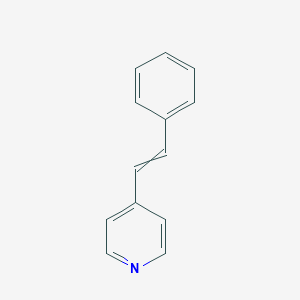

This compound, also known by its synonym 4-Stilbazole, is a heterocyclic aromatic compound that has garnered significant attention across diverse scientific disciplines.[1][2] Structurally, it consists of a pyridine ring and a benzene ring connected by an ethylene bridge (C=C double bond). This arrangement results in a conjugated π-system that is the foundation for its unique photochemical and electronic properties. While seemingly a simple molecule, this compound serves as a crucial building block and a functional ligand in advanced materials, coordination chemistry, and the development of novel therapeutic agents.[3][4][5][6] Its utility stems from the nitrogen atom in the pyridine ring, which acts as a coordination site for metal ions, and the photoreactive nature of its carbon-carbon double bond. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, reactivity, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structure

A precise understanding of a molecule's structure is paramount to harnessing its potential. This compound is an achiral molecule whose identity is defined by the following core parameters.[7]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N | [1][7][8][9] |

| Molecular Weight | 181.23 g/mol | [1][8] |

| CAS Number | 103-31-1 | [8][9] |

| Synonyms | 4-Stilbazole, (E)-4-styrylpyridine, gamma-Stilbazole | [1][8] |

The defining structural feature of this compound is its ability to exist as two geometric isomers: trans (E) and cis (Z), arising from the restricted rotation around the C=C double bond.[10][11][12] The trans isomer is the thermodynamically more stable and commercially prevalent form due to reduced steric hindrance between the aromatic rings.

Caption: Chemical structure of (E)-4-Styrylpyridine.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and application.

| Property | Value |

| Appearance | White to grey or brown powder/crystals[2][13] |

| Melting Point | 131 °C[13] |

| Boiling Point | 208-210 °C @ 33 Torr[13] |

| Water Solubility | 11.2 µg/mL (at pH 7.4)[1] |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place[13] |

Spectroscopic Characterization: The unambiguous identification and purity assessment of this compound rely on a suite of spectroscopic techniques.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton, the trans configuration of the vinyl protons (typically showing a large coupling constant, J ≈ 16 Hz), and the substitution pattern of the aromatic rings.[1][14]

-

Infrared (IR) Spectroscopy: IR spectra provide evidence for the key functional groups. Characteristic peaks include C=C stretching from the aromatic rings and the vinyl group, and C-H stretching and bending vibrations.[14][15]

-

UV-Visible (UV-Vis) Spectroscopy: Due to its extended π-conjugation, this compound exhibits strong absorption in the UV region.[16] The position of the maximum absorption (λmax) is sensitive to the solvent and substitution on the rings, a property that can be modeled using Time-Dependent Density Functional Theory (TD-DFT).[17]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight, with the molecular ion peak (M⁺) appearing at an m/z ratio corresponding to its molecular formula.[14][16]

Chemical Reactivity: The Engine of Functionality

The chemical behavior of this compound is dominated by its two primary reactive sites: the C=C double bond and the pyridine nitrogen.

Photoinduced Reactions

The most notable characteristic of this compound is its photoreactivity. Upon irradiation with UV light, it can undergo two key transformations:

-

E/Z (trans/cis) Isomerization: The molecule can reversibly convert from the stable trans isomer to the less stable cis isomer.[10][11][12][18] This process is foundational for its use in creating molecular switches and photoresponsive materials, where properties like magnetism or color can be altered by light.[10] In coordination complexes, this isomerization can be sensitized to occur with visible light.[11]

-

[2+2] Photocycloaddition: In the solid state, if two this compound molecules are packed in close proximity (with the distance between double bonds being less than 4.2 Å, as per Schmidt's criteria), UV irradiation can induce a [2+2] cycloaddition reaction.[19] This reaction forms a cyclobutane ring, effectively dimerizing or polymerizing the molecules and is a key strategy in crystal engineering.[19][20]

Caption: Reversible photoisomerization of this compound.

Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom makes this compound an excellent monodentate ligand. It readily coordinates to a wide range of transition metal ions, including Fe(II), Cu(II), Mn(II), Co(II), and Re(I).[4][5][10][21][22] This coordination is the basis for constructing sophisticated supramolecular structures:

-

Metal Complexes: Forms discrete mononuclear or dinuclear complexes.[5][19]

-

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): When used with bridging co-ligands, it can form 1D, 2D, or 3D extended networks.[4][21] These materials are investigated for applications in catalysis, gas storage, and magnetism.[4][5]

Synthesis Protocol: A Palladium-Catalyzed Approach

While several methods exist, a robust and modern approach for synthesizing (E)-4-Styrylpyridine is through a palladium-catalyzed cross-coupling reaction, which offers high selectivity for the desired trans isomer and avoids harsh reagents.[3]

Workflow: Suzuki-Type Coupling

Caption: Workflow for the synthesis of (E)-4-Styrylpyridine.

Step-by-Step Methodology

Rationale: This protocol utilizes a Suzuki-type coupling. The palladium catalyst is essential for facilitating the bond formation between the sp² carbon of the vinyl group and the sp² carbon of the phenyl ring. The base activates the phenylboronic acid, making it competent for transmetalation to the palladium center. Oxygen can play a role in the catalytic cycle, particularly in reoxidizing Pd(0) to the active Pd(II) state in some systems.

-

Reaction Setup: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, dissolve 4-vinylpyridine (1.0 eq), phenylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a basic compound (e.g., K₂CO₃ or an organic base, 2.0 eq) in an inert organic solvent (e.g., DMF or Toluene).[3]

-

Reaction Execution: Introduce an oxygen atmosphere (or air) into the vessel. Heat the reaction mixture to the target temperature (e.g., 90-100°C) and maintain for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.[3]

-

Initial Workup: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure using a rotary evaporator.[3]

-

Extraction and Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium chloride (brine). Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Final Isolation: Remove the solvent from the dried organic layer by rotary evaporation to yield the crude product.[3] Further purification can be achieved by recrystallization or column chromatography to obtain pure (E)-4-Styrylpyridine.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their use in several high-impact areas:

-

Photoswitchable Materials: Its photoisomerization is exploited in creating "smart" materials. For example, iron(II) complexes containing this compound ligands can have their magnetic properties (spin state) switched using light, a phenomenon known as "Ligand-Driven Light-Induced Spin Change" (LD-LISC).[10][23]

-

Biomimetic Catalysis: Copper(II) complexes incorporating this compound have been shown to mimic the catalytic activity of the enzyme phenoxazinone synthase, which is involved in the aerobic oxidation of o-aminophenols.[5] This opens avenues for developing new, efficient catalysts for organic synthesis.

-

Antifungal Agents and Biological Probes: Quaternized derivatives, known as styrylpyridinium salts, have demonstrated potent antifungal activity.[6] Furthermore, their fluorescent properties make them valuable as probes to study cellular processes. They can be used as vital dyes to differentiate between living and dead cells and to investigate the function of multidrug resistance (MDR) pumps, which are a major challenge in cancer and infectious disease therapy.[6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial for ensuring safety.

-

Primary Hazards: It is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation upon inhalation.[1][8]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][24]

Conclusion

This compound is far more than a simple organic molecule; it is a versatile platform for innovation. Its robust synthesis, well-defined structure, and, most importantly, its rich photoreactivity and coordination capabilities make it an invaluable tool for scientists. From the design of smart materials that respond to light to the development of new catalytic systems and biomedical probes, the applications of this compound continue to expand, promising further exciting discoveries in the fields of materials science, chemistry, and drug development.

References

- This compound, min 98% (GC), 1 gram. CP Lab Safety. [Link]

- Tissot, A., et al. (2010). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids. The Journal of Physical Chemistry Letters. [Link]

- This compound. GlpBio. [Link]

- Tissot, A., et al. (2010). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids. Université de Genève. [Link]

- Capolicchio, A., et al. (2010). trans-cis Photoisomerization of the styrylpyridine Ligand in [Re(CO)3(2,2'-bipyridine)(t-4-styrylpyridine)

- This compound | C13H11N | CID 641098. PubChem, NIH. [Link]

- A kind of chemical synthesis method of (E)-4-styrylpyridine. (2012).

- This compound. gsrs. [Link]

- This compound (C13H11N). PubChemLite. [Link]

- Dutta, B., et al. (2019). Two acetylenedicarboxylato-bridged this compound appended 1D coordination polymers: synthesis, structural characterization and variable temperature magnetism.

- Mondal, B., et al. (2019). Synthesis and characterization of a new this compound based square planar copper(II) complex: exploration of phenoxazinone synthase-mimicking activity and DFT study.

- This compound hydrochloride | C13H12ClN | CID 12429369. PubChem, NIH. [Link]

- Lee, J. Y., et al. (2023). Zinc(II) and Copper(II)

- Dutta, B., et al. (2019). Two acetylenedicarboxylato-bridged this compound appended 1D coordination polymers: synthesis, structural characterization and variable temperature magnetism. Indian Academy of Sciences. [Link]

- The effect of Z–E isomerization of a this compound based ligand.

- Photodimerization and Photosalient Effects of this compound Cocrystals Using Aromatic Poly(carboxylic acid)s as Hydrogen Bonding Templates.

- Supramolecular structural control: photochemical reactions between styrylpyridine derivative and cucurbit[12][14]urils. RSC Publishing. [Link]

- X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)

- Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes. PMC, NIH. [Link]

- Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calcul

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

- Visible Photosensitization of trans-Styrylpyridine Coordinated to fac-[Re(CO)3(dcbH2)]+: New Insights.

- FT-IR, 1HNMR, UV-vis studies on synthesized ligand. RJ Wave. [Link]

- Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Docest. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-スチリルピリジン | this compound | 103-31-1 | 東京化成工業株式会社 [tcichemicals.com]

- 3. CN102408372A - A kind of chemical synthesis method of (E)-4-styrylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. trans-cis Photoisomerization of the styrylpyridine Ligand in [Re(CO)3(2,2'-bipyridine)(t-4-styrylpyridine)]+: role of the metal-to-ligand charge-transfer excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound CAS#: 103-31-1 [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. lehigh.edu [lehigh.edu]

- 16. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 17. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Supramolecular structural control: photochemical reactions between styrylpyridine derivative and cucurbit[7,8]urils - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Zinc(II) and Copper(II) Complexes of this compound and 1-Adamantanecarboxylic Acid: Syntheses, Crystal Structures, and Photopolymerization [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ias.ac.in [ias.ac.in]

- 22. pubs.acs.org [pubs.acs.org]

- 23. unige.ch [unige.ch]

- 24. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Styrylpyridine via the Wittig Reaction

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-styrylpyridine, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Wittig reaction. We will delve into the mechanistic underpinnings of this classic olefination reaction, provide a detailed and field-tested experimental protocol, and discuss the critical aspects of product purification and characterization.

Introduction: The Significance of this compound

This compound and its derivatives are privileged heterocyclic structures that have garnered significant attention in the field of drug discovery. Their unique electronic and structural properties allow them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. From their early investigation as potential therapeutic agents to their current use as building blocks in the synthesis of more complex bioactive molecules, the demand for efficient and scalable synthetic routes to 4-styrylpyridines remains high.

The Wittig reaction stands out as a premier method for the synthesis of alkenes, offering a high degree of control over the location of the newly formed double bond.[1][2][3] This makes it an ideal choice for the targeted synthesis of this compound from readily available starting materials.

The Wittig Reaction: A Mechanistic Perspective

The Wittig reaction facilitates the conversion of a carbonyl compound, in this case, 4-pyridinecarboxaldehyde, into an alkene through the reaction with a phosphorus ylide, also known as a Wittig reagent.[2][4][5] The overall transformation involves the formation of a new carbon-carbon double bond at the precise location of the original carbonyl group.[6]

The reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this instance, benzyltriphenylphosphonium chloride, by a strong base.[5][7][8] The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.[7] For the synthesis of the benzylide, a strong base like sodium hydride (NaH) is commonly employed to abstract the acidic proton alpha to the phosphorus atom, yielding the nucleophilic phosphorus ylide.[7][9]

-

Nucleophilic Attack and Oxaphosphetane Formation: The generated ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.[3][5] This initial attack can lead to a betaine intermediate, although under many conditions, particularly with unstabilized or semi-stabilized ylides, the reaction is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[4][10][11]

-

Decomposition to Products: The oxaphosphetane intermediate is unstable and readily collapses in an irreversible step to furnish the desired alkene (this compound) and triphenylphosphine oxide as a byproduct.[2][3][11] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[2]

Stereoselectivity in the Wittig Reaction

The stereochemistry of the resulting alkene (E or Z isomer) is a crucial consideration in the Wittig reaction. For semi-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, the reaction often yields a mixture of E and Z isomers, with the E-isomer typically predominating.[4][6] The exact ratio can be influenced by factors such as the reaction solvent, the nature of the base, and the presence of any salt additives.[12]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Wittig reaction.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzyltriphenylphosphonium chloride | ([C_6H_5CH_2P(C_6H_5)_3]^+Cl^-) | 388.88 | 1100-88-5 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | |

| 4-Pyridinecarboxaldehyde | 107.11 | 872-85-5 | |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | |

| Saturated Sodium Bicarbonate Solution | 84.01 | 144-55-8 | |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | |

| Hexanes | Mixture of isomers | ~86.18 | 110-54-3 |

| Ethyl Acetate | 88.11 | 141-78-6 |

Safety Precautions

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[13][14][15] It is also corrosive and can cause severe skin and eye burns.[14][16] All manipulations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13][15] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves, is mandatory.[15] In case of fire, use a Class D fire extinguisher (dry powder, such as sand or sodium chloride); DO NOT use water, carbon dioxide, or halogenated extinguishing agents .[14]

-

Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides upon prolonged exposure to air. Use in a well-ventilated area and away from ignition sources.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.

Step-by-Step Synthesis Procedure

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. byjus.com [byjus.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 7. Wittig reagents - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. tandfonline.com [tandfonline.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. nj.gov [nj.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Heck Coupling Reaction for 4-Styrylpyridine Synthesis

Introduction: The Strategic Importance of 4-Styrylpyridines and the Heck Reaction

4-Styrylpyridines are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique conjugated structure, comprising a pyridine ring linked to a styrene moiety, imparts valuable photophysical and pharmacological properties. These compounds serve as crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile method for the synthesis of 4-styrylpyridines.[1] This guide provides a comprehensive technical overview of the Heck coupling reaction for the synthesis of 4-styrylpyridine, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, optimization of reaction parameters, a detailed experimental protocol, and troubleshooting strategies to empower scientists in leveraging this pivotal transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle can be broken down into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Migratory Insertion: The alkene, in this case, 4-vinylpyridine, coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new alkyl-palladium(II) intermediate.

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon β to the palladium must be accessible for elimination. This syn-elimination step forms the styrylpyridine product and a hydrido-palladium(II) complex.

-

Reductive Elimination: In the final step, a base is required to regenerate the active Pd(0) catalyst by removing the hydride and the halide from the palladium center. This allows the catalyst to re-enter the catalytic cycle.[2]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Heck coupling reaction for this compound synthesis is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

A variety of palladium sources can be employed, with Pd(OAc)₂ and PdCl₂(PPh₃)₂ being common choices.[4] While some Heck reactions can proceed without a ligand, particularly with more reactive aryl iodides, the use of phosphine ligands is often crucial for stabilizing the palladium catalyst and improving yields, especially with less reactive aryl bromides and chlorides.[3] Monodentate phosphine ligands like triphenylphosphine (PPh₃) are frequently used. For challenging substrates, more electron-rich and bulky phosphine ligands can be beneficial.[5]

The Critical Role of the Base

The base plays a multifaceted role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HX) generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[1] Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction rate and yield. For instance, in a ligand-free oxidative Heck reaction of 4-vinylpyridine with arylboronic acids, NaHCO₃ was found to be the optimal base.[4]

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability of the catalytic species and the overall reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly used in Heck reactions due to their ability to dissolve the polar intermediates and inorganic bases.[1]

Reaction Temperature and Time

Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[6] The optimal temperature and reaction time will depend on the reactivity of the specific aryl halide and the catalytic system employed. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the point of completion and avoid potential side reactions from prolonged heating.

Quantitative Data on Heck Coupling for this compound Synthesis

The following table summarizes reported conditions and yields for the synthesis of (E)-4-styrylpyridines via the Heck reaction. It is important to note that the oxidative Heck reaction using arylboronic acids is a prominent method for this specific transformation.

| Aryl Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 91 | [4] |

| 4-Methylphenylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 92 | [4] |

| 4-Methoxyphenylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 85 | [4] |

| 4-Chlorophenylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 78 | [4] |

| 4-Bromophenylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 75 | [4] |

| 2-Naphthylboronic acid | Pd(acac)₂ (2.5) | None | NaHCO₃ (2.0) | DMF | 90 | 24 | 63 | [4] |

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of (E)-4-styrylpyridine via a ligand-free oxidative Heck coupling reaction. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

Arylboronic acid (1.0 mmol, 1.0 equiv)

-

4-Vinylpyridine (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetylacetonate [Pd(acac)₂] (0.025 mmol, 2.5 mol%)

-

Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Oxygen (balloon)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), sodium bicarbonate (2.0 mmol), and anhydrous DMF (5 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add 4-vinylpyridine (1.2 mmol) and Pd(acac)₂ (0.025 mmol) to the reaction mixture.

-

Evacuate the Schlenk tube and backfill with oxygen from a balloon.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-4-styrylpyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Common Challenges and Troubleshooting

The Heck coupling of substrates containing a pyridine moiety can present unique challenges.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle. Using bulky phosphine ligands can sometimes mitigate this issue by sterically shielding the palladium center.

-

Side Reactions: Common side reactions in Heck couplings include the formation of diaryl products (homocoupling of the aryl halide) and the isomerization of the double bond in the product. Optimizing the reaction temperature and time can help to minimize these unwanted byproducts.[7]

-

Low Yields: If low yields are observed, a systematic optimization of the reaction parameters is recommended. This includes screening different palladium sources, ligands, bases, and solvents. It is also crucial to ensure that all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions (when not performing an oxidative Heck reaction).

Conclusion

The Heck coupling reaction is an indispensable tool for the synthesis of 4-styrylpyridines, offering a direct and efficient route to this important class of compounds. A thorough understanding of the reaction mechanism and the influence of various parameters is key to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement and optimize the Heck reaction for their specific this compound targets. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of powerful synthetic methodologies like the Heck reaction will remain at the forefront of chemical innovation.

References

- Shi, C., Ding, J., Jiang, J., Chen, J., Wu, H., & Liu, M. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Journal of Chemical Research, 2012(6), 322-325. [Link]

- Ansari, I. A., & Kumar, A. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, e202300249. [Link]

- Chemistry LibreTexts. (2023). Heck Reaction. [Link]

- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

- ResearchGate. (n.d.).

- Gevorgyan, V., Takeda, A., & Yamamoto, Y. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 57(40), 13334-13338. [Link]

- Ansari, I. A., & Kumar, A. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, e202300249. [Link]

- McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. [Link]

- Carrow, B. P., & Nozaki, K. (2011). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Journal of the American Chemical Society, 133(40), 16054–16057. [Link]

- Reddy, A. V., & Kumar, M. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]

- Reddy, A. V., & Kumar, M. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]

- Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 44(6), 1373-1411. [Link]

- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

- Buchwald, S. L., & Martin, R. (2009). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 11(21), 4962–4965. [Link]

- Wang, C., et al. (2020). Synthesis of Styrenes and E-Stilbenes by Palladium-Catalyzed Vinylation of Aryl Iodides with 1,2-Dibromoethane. The Journal of Organic Chemistry, 85(21), 13866-13876. [Link]

- ResearchGate. (n.d.). Characterization and Catalytic Activity of Poly(4-Vinylpyridine-Co-Divinylbenzene)-Co Complex. [Link]

- ResearchGate. (n.d.). The Synthesis of Polystyrene-B-Poly(4-Vinylpyridine)

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Purification and Characterization of 4-Styrylpyridine

Abstract

This in-depth technical guide provides a comprehensive overview of the purification and characterization of 4-Styrylpyridine, a versatile heterocyclic compound with applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the critical aspects of purification, including recrystallization and column chromatography, and detail the essential characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-Vis spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction to this compound

This compound, also known as 4-stilbazole, is an organic compound with the chemical formula C₁₃H₁₁N.[1] It belongs to the class of styrenes and pyridines, featuring a pyridine ring connected to a phenyl group through a vinyl bridge.[1] This conjugated system is responsible for its unique chemical and photophysical properties, making it a valuable building block in various scientific domains. Its applications range from the synthesis of photosensitive polymers and nonlinear optical materials to its use as a ligand in coordination chemistry for the development of novel catalysts and metal-organic frameworks.[2][3] Given its utility, the ability to obtain and verify the purity of this compound is of paramount importance for the reliability and reproducibility of downstream applications.

Safety and Handling

Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Hazard Identification:

This compound is classified as a hazardous substance. It is known to cause skin irritation, and serious eye damage, and may cause respiratory irritation.[1][4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

-

Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][6]

Refer to the Safety Data Sheet (SDS) for complete and detailed safety information before use.[4]

Purification Methodologies

The purity of this compound is critical for its intended applications. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The following sections detail two common and effective purification techniques: recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Rationale for Solvent Selection:

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.

-

Dissolve impurities well at all temperatures or not at all.

-

Be chemically inert towards the compound.

-

Have a relatively low boiling point for easy removal from the purified crystals.

For pyridinic compounds like this compound, which can be challenging to crystallize, a mixture of solvents is often employed.[7] Common solvent systems for compounds of similar polarity include mixtures of a polar solvent with a non-polar anti-solvent, such as ethanol/water, acetone/water, or ethyl acetate/hexanes.

Experimental Protocol: Two-Solvent Recrystallization of this compound

-

Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent pair. A good starting point is a mixture of ethanol and water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., hot ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Induce Crystallization: While the solution is still hot, add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

-

Redissolution: Add a few drops of the more soluble solvent (hot ethanol) until the turbidity just disappears, resulting in a clear, saturated solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[8] For this compound, both normal-phase and reverse-phase chromatography can be effective.

Rationale for Method Selection:

-

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase.[9] More polar compounds will have a stronger interaction with the stationary phase and elute later than less polar compounds.

-

Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[3] In this mode, less polar compounds are retained more strongly and elute later.

Experimental Protocol: Flash Column Chromatography (Normal-Phase)

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the stationary phase.[10]

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to force the solvent through the column.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure this compound.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (Reverse-Phase)

For analytical purposes or small-scale purification, reverse-phase HPLC can be employed.

-

Column: A Newcrom R1 column or a similar reverse-phase column can be used.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is a suitable mobile phase.[3]

-

Detection: UV detection at the λmax of this compound (around 303 nm) is appropriate.[11]

-

Injection: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.

-

Analysis: The retention time of the this compound peak can be used for identification, and the peak area can be used for quantification.

Characterization Techniques

Once purified, it is essential to characterize the this compound to confirm its identity and assess its purity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Chemical Shifts (in CDCl₃):

-

Pyridyl Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. The protons ortho to the nitrogen will be the most downfield.

-

Vinyl Protons: The two protons of the vinyl group will appear as doublets, typically in the range of δ 6.5 to 7.5 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.

-

Phenyl Protons: The protons on the phenyl ring will also appear in the aromatic region, generally between δ 7.2 and 7.6 ppm.

-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

Pyridyl Carbons: The carbons of the pyridine ring will appear in the range of δ 120 to 150 ppm. The carbon atom attached to the nitrogen will be significantly downfield.

-

Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region, typically between δ 125 and 135 ppm.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, generally between δ 126 and 140 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): For this compound (C₁₃H₁₁N), the expected molecular weight is approximately 181.24 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 181.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

-

Expected Absorption: this compound exhibits a strong absorption band in the UV region corresponding to the π→π* electronic transition of the conjugated styrylpyridine chromophore.[11]

-

Lambda Max (λmax): The maximum absorption wavelength (λmax) for this compound is reported to be around 303 nm in solution.[11] This value can be used to confirm the presence of the conjugated system and can also be used for quantitative analysis using the Beer-Lambert law.

Data Summary and Visualization

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N | [1] |

| Molecular Weight | 181.24 g/mol | [1] |

| Melting Point | 131 °C | [6] |

| Boiling Point | 208-210 °C (at 33 Torr) | [6] |

| ¹H NMR (CDCl₃) | See expected chemical shifts in section 4.1 | |

| ¹³C NMR (CDCl₃) | See expected chemical shifts in section 4.1 | |

| Mass Spec (M⁺) | m/z = 181 | [1] |

| UV-Vis (λmax) | ~303 nm | [11] |

Diagram 1: General Workflow for Purification and Characterization of this compound

Caption: A flowchart illustrating the typical workflow for the purification and subsequent characterization of this compound.

Conclusion

The purification and characterization of this compound are critical steps to ensure its suitability for high-level research and development applications. This guide has provided a detailed overview of the key methodologies, including recrystallization and column chromatography for purification, and NMR, mass spectrometry, and UV-Vis spectroscopy for characterization. By understanding the principles behind these techniques and following the outlined protocols, researchers can confidently obtain and verify the purity of this compound for their specific needs.

References

- Zaman, A., Khan, S., Dutta, B., Yakout, S. M., Ibrahim, S. S., & Mir, M. H. (2019). Synthesis and characterization of a new this compound based square planar copper(II) complex: exploration of phenoxazinone synthase-mimicking activity and DFT study.

- This compound. (n.d.). PubChem.

- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- CN102408372A - A kind of chemical synthesis method of (E)-4-styrylpyridine. (n.d.). Google Patents.

- Castro, M. A., & Davolos, M. R. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 18(10), 4579–4587.

- Recrystallization - Single Solvent. (n.d.).

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- Column Chromatography. (n.d.). University of Colorado Boulder Department of Chemistry.

- Column chromatography. (n.d.). In Wikipedia.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Column Chromatography. (n.d.). Columbia University.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)

- Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019).

- Go-to recrystallization solvent mixtures : r/Chempros. (2020, February 19). Reddit.

- 1H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. (n.d.). ResearchGate.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- How To: Purify by Crystallization. (n.d.). University of Rochester Department of Chemistry.

- Column Chromatography in Pharmaceutical Analysis. (2022). Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 4-Styrylpyridine

For Immediate Release

A comprehensive technical guide offering a deep dive into the solubility characteristics of 4-styrylpyridine has been compiled for researchers, scientists, and professionals in drug development and materials science. This whitepaper provides a thorough analysis of the molecule's behavior in various solvent systems, underpinned by theoretical principles and practical, field-proven insights.

Executive Summary

This compound, a versatile heterocyclic compound, plays a pivotal role in the synthesis of polymers, the formation of coordination complexes, and the development of novel pharmaceutical agents. Its efficacy in these applications is profoundly influenced by its solubility, a critical parameter that dictates reaction kinetics, purification strategies, and formulation design. This guide elucidates the solubility profile of this compound, examining its interactions with a range of polar and nonpolar, protic and aprotic solvents. While quantitative data in organic solvents is not extensively documented in publicly available literature, a robust qualitative and theoretical framework is presented to empower researchers in making informed decisions for their experimental designs.

The Molecular Architecture of this compound: A Precursor to its Solubility

This compound (C₁₃H₁₁N) is a molecule characterized by a pyridine ring linked to a phenyl group via an ethylene bridge. This structure imparts a unique combination of polar and nonpolar characteristics. The pyridine ring, with its nitrogen atom, introduces a polar, hydrogen-bond accepting site. Conversely, the styryl group (the vinylbenzene moiety) is predominantly nonpolar and hydrophobic. This amphiphilic nature is the cornerstone of its solubility behavior, allowing for a nuanced interplay of solute-solvent interactions.

The molecule's polarity can be understood through the lens of its constituent parts. The pyridine head provides a dipole moment and the capacity for specific interactions, while the styrenic tail contributes to van der Waals forces and hydrophobic interactions.

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

Based on a synthesis of available data and chemical principles, the solubility of this compound can be categorized across different solvent classes.

Aqueous Solubility: A Tale of Low Miscibility

The solubility of this compound in water is exceedingly low. Quantitative analysis has determined its solubility in a pH 7.4 aqueous buffer to be approximately 11.2 µg/mL[1]. This poor solubility is attributed to the large, nonpolar styryl group, which dominates the molecule's character in an aqueous environment, making the energetic cost of disrupting the strong hydrogen-bonding network of water unfavorable.

The basicity of the pyridine nitrogen (pKa of the conjugate acid is approximately 5.2) implies that the solubility of this compound will be pH-dependent. In acidic solutions, protonation of the nitrogen atom to form the pyridinium cation will significantly increase its aqueous solubility due to the introduction of a formal charge and the potential for strong ion-dipole interactions with water molecules.

Organic Solvents: A Spectrum of Affinities

The principle of "like dissolves like" is a powerful predictor of this compound's solubility in organic media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Solubility/Insolubility |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group of these solvents can act as a hydrogen bond donor to the pyridine nitrogen. While the nonpolar styryl group is still a factor, the overall polarity and hydrogen bonding capability of these smaller alcohols are sufficient to solvate this compound effectively. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF), Chloroform (CHCl₃), Acetone | Soluble / Miscible | These solvents possess significant dipole moments that can engage in favorable dipole-dipole interactions with the polar pyridine ring of this compound. The absence of strong hydrogen-bonding networks in these solvents makes it easier to accommodate the nonpolar styryl group. Evidence from synthesis patents explicitly mentions the use of DMF as a reaction solvent for this compound. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant interactions in these solvents are weak van der Waals forces. While the styryl group of this compound can participate in these interactions, the polar pyridine head is energetically disfavored in a nonpolar environment. Toluene, with its aromatic ring, may show slightly better solvation than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions. |

The "Why": Unpacking the Causality of Solute-Solvent Interactions

The solubility of this compound is a thermodynamic process governed by the Gibbs free energy of mixing. Dissolution involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Ethanol): The energy required to break the hydrogen bonds between ethanol molecules and the intermolecular forces in the solid this compound is compensated by the formation of new hydrogen bonds between the ethanol's hydroxyl group and the pyridine's nitrogen, alongside other dipole-dipole and van der Waals interactions.

-

In Polar Aprotic Solvents (e.g., DMF): These solvents lack strong hydrogen-bonding networks, so the energy penalty for creating a cavity for the solute is lower. The strong dipole of DMF interacts favorably with the polar pyridine ring, leading to effective solvation.

-

In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces between hexane molecules are easily overcome. However, the energy released from the formation of weak van der Waals interactions between hexane and this compound is insufficient to compensate for the energy required to break the stronger dipole-dipole interactions within the this compound crystal lattice.

Experimental Determination of Solubility: A Practical Protocol

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted protocol.

Step-by-Step Methodology: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., using a shaker bath) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with standard solutions of this compound in the same solvent must be used for quantification.

-

Calculation: The solubility is then calculated from the measured concentration and expressed in units such as g/100 mL or mol/L.

Field-Proven Insights: The Impact of Solubility in Application

The choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate the success of a synthesis or the properties of a final product.

-

In Polymer Synthesis: this compound can be incorporated into polymers to introduce functionalities such as basicity, metal-coordination sites, or pH-responsiveness. The solubility of the monomer in the polymerization solvent is paramount. For instance, in free-radical polymerization, the solvent must solubilize the monomer, the initiator, and the growing polymer chain to prevent premature precipitation and to ensure a homogeneous reaction, leading to polymers with a controlled molecular weight and composition. The solubility of poly(4-vinylpyridine)-containing block copolymers in solvents like THF, toluene, and chloroform is a key factor in their processing for applications such as the creation of self-assembled nanostructures.

-

In Coordination Chemistry and Crystal Engineering: this compound is a widely used ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The solvent in which these materials are synthesized can act as a template, a competing ligand, or simply a medium for crystal growth. The solubility of this compound and the resulting metal complex in the chosen solvent system will influence the kinetics of crystal formation and can even determine the final crystal structure and dimensionality of the network. For example, the use of coordinating solvents like DMF or DMSO can lead to their incorporation into the final structure, altering its properties.

-

In Purification by Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds. The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its solubility profile, a mixed solvent system, such as ethanol/water or toluene/hexane, is likely to be effective. In such a system, this compound would be dissolved in a minimal amount of the "good" solvent (e.g., hot ethanol or toluene), and the "poor" solvent (e.g., water or hexane) would be added to induce crystallization upon cooling, leaving impurities behind in the solution.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in organic solvents remains an area for further investigation, a strong understanding of its molecular structure and the principles of solute-solvent interactions provides a robust framework for predicting its behavior. Its amphiphilic nature renders it soluble in a range of polar protic and aprotic solvents, while its hydrophobic character limits its solubility in water and nonpolar hydrocarbons. This solubility profile is not just a physical property but a critical tool for the synthetic chemist and materials scientist, enabling the rational design of reaction conditions, purification protocols, and advanced materials. This guide serves as a foundational resource for harnessing the full potential of this compound in scientific and industrial applications.

References

- PubChem. This compound.

- Google Patents. A kind of chemical synthesis method of (E)-4-styrylpyridine. CN102408372A.

- Polymer Source. Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP Structure. [Link]

- MDPI. Zinc(II) and Copper(II)

- University of California, Los Angeles.

- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- MDPI. Effect of Coordinating Solvents on the Structure of Cu(II)

Sources

A Technical Guide to the Spectral Properties of 4-Styrylpyridine: UV-Vis Absorption and Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photophysical Versatility of 4-Styrylpyridine

This compound (4-SP), a heterocyclic analog of stilbene, stands as a molecule of significant interest in the realms of photochemistry, materials science, and drug development. Its structure, featuring a pyridine ring conjugated to a phenyl ring through an ethylenic bridge, gives rise to a rich and tunable set of spectral properties. This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of this compound, offering insights into the underlying photophysical processes and the experimental methodologies used for their characterization. Understanding these properties is crucial for leveraging 4-SP and its derivatives in applications ranging from photoresponsive materials to fluorescent probes in biological systems.

The core of 4-SP's utility lies in its ability to undergo trans-cis photoisomerization, a light-induced reversible transformation between its two geometric isomers.[1] This process fundamentally alters the molecule's shape and electronic properties, leading to distinct spectral signatures for the trans and cis forms. This guide will dissect the absorption and emission profiles of both isomers, explore the influence of environmental factors such as solvent polarity and pH, and provide detailed protocols for their experimental investigation.

I. UV-Vis Absorption Spectroscopy: Capturing the Ground State

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic ground state, revealing the energies required to promote electrons to higher energy orbitals. For this compound, the absorption of UV light primarily corresponds to π → π* electronic transitions within the conjugated system.

The Spectral Signatures of trans and cis Isomers

The trans and cis isomers of this compound exhibit distinct UV-Vis absorption spectra due to their different molecular geometries and resulting electronic structures.

-

trans-4-Styrylpyridine: The trans isomer is the more thermodynamically stable form and possesses a planar conformation, allowing for maximum π-orbital overlap across the molecule.[1] This extensive conjugation results in a strong absorption band in the near-UV region. Experimental data consistently places the primary absorption maximum (λmax) for trans-4-styrylpyridine at approximately 303-304 nm .[2][3] This absorption is attributed to the S0 → S1 transition.[2]

-

cis-4-Styrylpyridine: The cis isomer, due to steric hindrance between the phenyl and pyridyl rings, adopts a non-planar, twisted conformation.[1] This twisting disrupts the π-conjugation, leading to a hypsochromic (blue) shift in the absorption spectrum compared to the trans isomer. The experimental absorption spectrum of cis-4-styrylpyridine shows a broader, less intense band at shorter wavelengths, with a maximum around 279 nm .[4] Theoretical studies suggest that the main absorption band of the cis isomer arises from both S0 → S1 and S0 → S2 transitions.[5]

| Isomer | Experimental λmax | Key Electronic Transition(s) |

| trans-4-Styrylpyridine | ~303-304 nm[2][3] | S0 → S1 (π → π) |

| cis-4-Styrylpyridine | ~279 nm[4] | S0 → S1, S0 → S2 (π → π, n → π*) |

II. Fluorescence Spectroscopy: Probing the Excited State

Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. The fluorescence properties of this compound, including its emission wavelength, quantum yield, and lifetime, are highly sensitive to its isomeric form and the surrounding environment.

The Jablonski Diagram: Visualizing Photophysical Processes

The photophysical processes of absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing can be visualized using a Jablonski diagram. This diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule.

Caption: A simplified Jablonski diagram illustrating the key photophysical transitions.

Fluorescence Characteristics and Environmental Sensitivity

While detailed experimental fluorescence data for unsubstituted this compound is not as abundant as for its derivatives, the general principles of its fluorescence behavior can be outlined. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter. For many stilbene-like molecules, the quantum yield is often low due to efficient non-radiative decay pathways, primarily through trans-cis isomerization.

Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the fluorescence spectrum of this compound and its derivatives.[6][7] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a red-shift (bathochromic shift) in their emission spectrum. This is because the polar solvent molecules reorient around the excited state dipole, lowering its energy.[8]

pH Effects: The pyridine nitrogen in this compound can be protonated in acidic conditions, leading to the formation of a pyridinium cation. This protonation can have a profound effect on the electronic structure and, consequently, the fluorescence properties. Studies on this compound derivatives have shown that protonation of the pyridine nitrogen can lead to a red-shift in the fluorescence emission spectrum.[9] This is attributed to the increased electron-accepting ability of the protonated pyridine ring, which enhances intramolecular charge transfer (ICT) character in the excited state.

III. Experimental Protocols

Accurate and reproducible measurements of UV-Vis absorption and fluorescence spectra are paramount for characterizing this compound. The following sections provide detailed, step-by-step methodologies for these key experiments.

A. UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a this compound solution.

1. Materials and Equipment:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

-

This compound sample

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1 - 1.0 AU (Absorbance Units) at the λmax. This is to ensure adherence to the Beer-Lambert Law.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

-

Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-